2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a fluoropyrimidinyl group, and a piperidinylmethylacetamide moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with a suitable piperidine derivative under controlled conditions.
Acylation Reaction: The piperidine intermediate is then subjected to an acylation reaction with 2-(4-ethoxyphenyl)acetyl chloride. This step requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The fluoropyrimidine ring can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group yields phenol derivatives, while reduction of the acetamide moiety produces amine derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating cellular pathways and mechanisms, including its effects on cell signaling and gene expression.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide exerts its effects involves interactions with molecular targets such as receptors, enzymes, or ion channels. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis. The piperidine and acetamide groups may modulate the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
- 2-(4-ethoxyphenyl)-N-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
- 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)ethyl)acetamide
Uniqueness
Compared to these similar compounds, 2-(4-ethoxyphenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The fluoropyrimidine moiety provides a site for specific interactions with nucleic acids, making it a valuable tool in molecular biology research.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-2-27-18-5-3-15(4-6-18)11-19(26)22-12-16-7-9-25(10-8-16)20-23-13-17(21)14-24-20/h3-6,13-14,16H,2,7-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQTUOPXWTYPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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